Comprehensive Technical Guide on CAS 92105-53-8: Molecular Structure, Properties, and Synthetic Applications
Comprehensive Technical Guide on CAS 92105-53-8: Molecular Structure, Properties, and Synthetic Applications
Executive Summary
In the landscape of modern medicinal chemistry and drug development, specialized building blocks dictate the efficiency of synthesizing complex Active Pharmaceutical Ingredients (APIs). CAS 92105-53-8 , chemically known as 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide , serves as a highly versatile electrophilic intermediate. This whitepaper provides an in-depth analysis of its molecular structure, physicochemical properties, and molecular weight, alongside field-proven experimental protocols for its synthesis and downstream application. Designed for research scientists, this guide emphasizes the mechanistic causality behind handling this compound and provides self-validating workflows to ensure high-fidelity results in the laboratory.
Molecular Structure and Physicochemical Properties
The utility of CAS 92105-53-8 stems directly from its tripartite molecular architecture, which balances lipophilicity with targeted reactivity:
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The Electrophilic Warhead (Chloroacetamide): The α -chloroamide moiety is a classical electrophile. The adjacent carbonyl group withdraws electron density via both induction and resonance, significantly lowering the activation energy required for nucleophilic attack at the α -carbon.
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The Flexible Linker (Ethylamine): A two-carbon spacer provides conformational flexibility, allowing the molecule to adopt optimal geometries when binding to biological targets (e.g., GPCRs) or when navigating steric bulk during synthesis.
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The Lipophilic Tail (4-Isopropoxyphenyl): The isopropoxy ether acts as an electron-donating group to the phenyl ring while imparting significant lipophilicity. This structural motif is frequently utilized in the design of β -adrenergic receptor ligands to enhance membrane permeability and hydrophobic pocket binding.
Quantitative Data Summary
To facilitate rapid analytical reference, the core physicochemical properties and molecular weight data of CAS 92105-53-8 are summarized below [1].
| Property | Value |
| CAS Registry Number | 92105-53-8 |
| IUPAC Name | 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide |
| Molecular Formula | C₁₃H₁₈ClNO₂ |
| Molecular Weight | 255.74 g/mol |
| Monoisotopic Mass | 255.1026 g/mol |
| Topological Polar Surface Area (tPSA) | 38.3 Ų |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Ether O) |
| Rotatable Bonds | 6 |
| Calculated LogP (cLogP) | ~2.8 (Optimal for cellular permeability) |
Mechanistic Insights: Reactivity and Logic
The primary application of CAS 92105-53-8 is its use as an alkylating agent in S_N2 (Bimolecular Nucleophilic Substitution) reactions.
Causality in Halogen Selection: Why utilize a chloroacetamide rather than a bromo or iodo derivative? While iodine and bromine are superior leaving groups, they render the α -halo carbonyl excessively reactive, leading to instability during prolonged storage, sensitivity to light, and a higher propensity for unwanted side reactions (such as bis-alkylation). The chloride leaving group strikes an optimal balance—it provides long-term shelf stability while remaining sufficiently reactive toward strong nucleophiles (like secondary amines or thiolates) under mild thermal or basic conditions [2].
Synthetic pathway and downstream reactivity logic for CAS 92105-53-8.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to subsequent steps.
Protocol A: Synthesis of CAS 92105-53-8 (Amidation)
This procedure couples 2-(4-isopropoxyphenyl)ethanamine with chloroacetyl chloride[3].
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Preparation: Dissolve 1.0 equivalent of 2-(4-isopropoxyphenyl)ethanamine in anhydrous Dichloromethane (DCM) (0.2 M concentration).
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Causality: DCM is selected for its aprotic nature and excellent solubilizing properties.
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Base Addition: Add 1.2 equivalents of Triethylamine (Et₃N) to the solution.
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Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HCl generated, preventing protonation of the starting amine which would halt the reaction.
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Electrophile Addition: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.1 equivalents of chloroacetyl chloride over 15 minutes.
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Causality: The reaction is highly exothermic. Maintaining 0°C suppresses the formation of di-acylated side products and prevents the thermal degradation of the electrophile.
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Reaction & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Validate reaction completion via TLC (Hexanes:EtOAc 7:3), visualizing with UV and Ninhydrin stain (the primary amine spot should disappear).
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Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify via silica gel column chromatography to yield CAS 92105-53-8 as a white solid.
Protocol B: Downstream Alkylation (S_N2 Displacement)
Using CAS 92105-53-8 to alkylate a secondary amine.
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Setup: Dissolve 1.0 equivalent of the target secondary amine and 1.1 equivalents of CAS 92105-53-8 in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent that accelerates S_N2 reactions by poorly solvating the nucleophile, thereby increasing its effective reactivity.
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Base Addition: Add 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃).
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Causality: K₂CO₃ is a heterogeneous base that neutralizes evolving HCl. Unlike organic bases, it minimizes competing side reactions such as quaternary ammonium salt formation with the alkylating agent.
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Heating: Stir the suspension at 60°C for 4–6 hours. Monitor via LC-MS until the mass of CAS 92105-53-8 is fully consumed.
Step-by-step experimental workflow for the synthesis and validation of CAS 92105-53-8.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The following spectral features are diagnostic for high-purity CAS 92105-53-8:
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¹H-NMR (400 MHz, CDCl₃):
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δ 6.80 – 7.15 (m, 4H): Aromatic protons exhibiting a classic AA'BB' splitting pattern.
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δ 6.55 (br s, 1H): Amide NH proton.
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δ 4.52 (hept, J = 6.0 Hz, 1H): The methine proton of the isopropoxy group.
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δ 4.02 (s, 2H): The isolated methylene protons of the chloroacetyl group ( α to the carbonyl and chlorine).
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δ 3.50 (q, J = 6.8 Hz, 2H): Methylene protons adjacent to the amide nitrogen.
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δ 2.78 (t, J = 6.8 Hz, 2H): Benzylic methylene protons.
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δ 1.33 (d, J = 6.0 Hz, 6H): The six equivalent methyl protons of the isopropoxy group.
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LC-MS (ESI+): Expected [M+H]⁺ at m/z 256.1. A characteristic M+2 isotope peak at m/z 258.1 will be present in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Safety, Handling, and Storage
As an α -haloacetamide, CAS 92105-53-8 is a potential skin sensitizer and a mild alkylating agent.
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Handling: All manipulations must be performed within a certified chemical fume hood. Nitrile gloves and safety goggles are mandatory to prevent dermal exposure.
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Storage: Store in a tightly sealed, light-resistant container at 2–8°C (refrigerated). Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis of the chloroamide to the corresponding hydroxyamide.
References
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March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Title: Aliphatic Nucleophilic Substitution (Chapter 10) Source: Wiley Online Library URL:[Link]
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Comprehensive Organic Transformations Title: Synthesis of Amides from Carboxylic Acid Halides Source: Richard C. Larock, Wiley-VCH URL:[Link]
